![molecular formula C14H13N9O B2419906 1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole CAS No. 338395-52-1](/img/structure/B2419906.png)
1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole is a complex organic compound featuring multiple triazole rings Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound’s mode of action is likely related to its ability to bind to the active site of the aromatase enzyme . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding . This interaction can inhibit the enzyme’s activity, thereby reducing the production of estrogens and potentially slowing the growth of estrogen-dependent cancer cells .
Biochemical Pathways
The inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens. This can affect various downstream pathways related to cell growth and proliferation, particularly in estrogen-dependent cancer cells . The specific pathways affected would depend on the cell type and the role of estrogens in those cells.
Result of Action
The compound’s action on the aromatase enzyme can lead to a reduction in estrogen production. This could result in slowed growth of estrogen-dependent cancer cells . Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Preparation Methods
The synthesis of 1-phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of phenylhydrazine with formic acid to form phenyltriazole, followed by further functionalization to introduce the triazolylmethyl group . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the triazole nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for achieving desired products.
Major Products: Depending on the reaction, products can include various substituted triazoles, oxidized derivatives, or reduced forms of the original compound.
Scientific Research Applications
1-Phenyl-3-{[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methoxy}-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
1-Phenyl-1H-1,2,4-triazole: A simpler triazole derivative with fewer functional groups.
1,2,4-Triazole-3-thiol: Contains a thiol group, offering different reactivity and applications.
1,2,4-Triazole-3-carboxylic acid: Features a carboxylic acid group, making it useful in different chemical reactions and applications.
Properties
IUPAC Name |
1-phenyl-3-[[3-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9O/c1-2-4-11(5-3-1)23-10-16-14(21-23)24-7-13-18-12(19-20-13)6-22-9-15-8-17-22/h1-5,8-10H,6-7H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQAJQLVQDLKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2419823.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2419824.png)
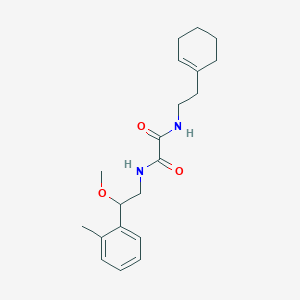
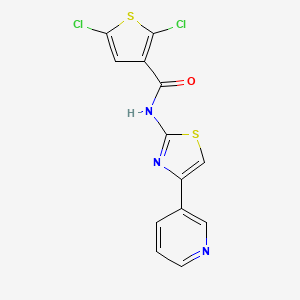
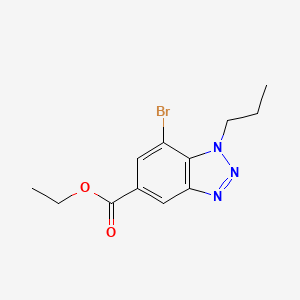
![1-Spiro[3.3]heptan-2-ylethanamine;hydrochloride](/img/structure/B2419832.png)
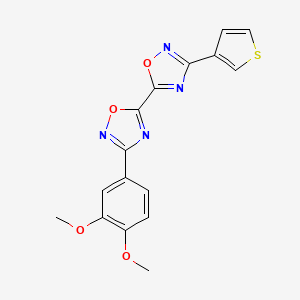
![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(Z)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B2419836.png)

![N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2419840.png)
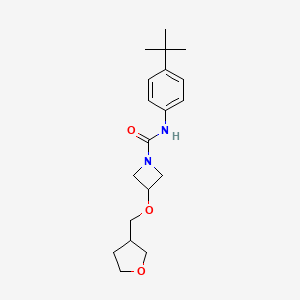
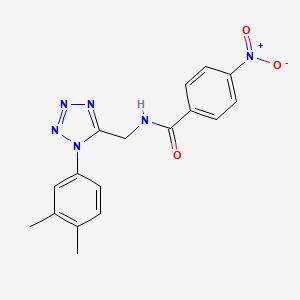
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
